Ir(p-F-ppy)3

描述

Ir(p-F-ppy)3 is a photocatalyst that readily facilitates the decarboxylative arylation of α-amino acids using visible light .

Synthesis Analysis

The synthesis of this compound involves cyclometalation reactions of 2-phenylpyridine and iridium trichloride . Another method involves adding fac-Ir(ppy)2(vppy) to poly(4-diphenylaminostyryl)lithium (PDASLi) .

Molecular Structure Analysis

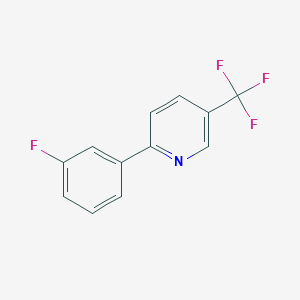

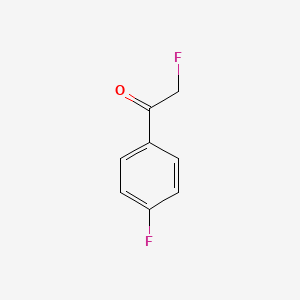

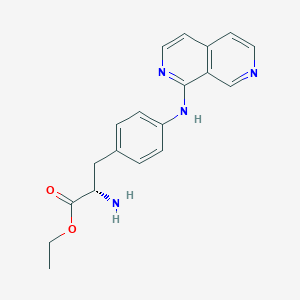

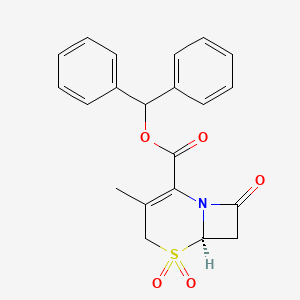

The molecular structure of this compound is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands . The complex is observed with the facial stereochemistry, which is chiral .

Chemical Reactions Analysis

This compound is a photocatalyst that readily facilitates the decarboxylative arylation of α-amino acids using visible light . It has been used in various reactions, including the decarboxylative arylation of α-amino acids .

Physical and Chemical Properties Analysis

This compound is a yellow-green solid . Its excited state has a reduction potential of −2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ .

科学研究应用

光学和电子特性

- Ir(p-F-ppy)3 薄膜的退火对其光学特性有显著影响。热退火会增加微晶尺寸并影响各种光学参数,包括介电常数和光学电导率。这表明其在高容量通信网络中具有潜在的应用 (Elesh、Salem 和 Mohamed,2020 年)。

- 在有机发光二极管 (OLED) 中,电荷传输和发光效率之间的相互作用受含有 this compound 的薄膜的形态影响。研究重点介绍了 this compound 分子的聚集如何影响空穴迁移率和光致发光特性,表明其在 OLED 性能中至关重要 (Gao 等人,2019 年)。

分子取向和结构

- 对薄膜中的 this compound 进行掠入射 X 射线衍射 (GIXRD) 和掠入射广角 X 射线散射 (GIWAXS) 研究表明,这些材料形成具有优先取向的晶粒。此结构信息对于提高 OLED 中的光提取效率非常有价值 (Murawski 等人,2018 年)。

电化学发光

- 在电化学发光 (ECL) 中使用 this compound 具有增强发射强度和通过施加电化学电位实现颜色选择的潜力。这使其成为先进 ECL 应用的有希望的候选者 (Soulsby 等人,2018 年)。

作用机制

Target of Action

Ir(p-F-ppy)3, also known as Tris[5-fluoro-2-(2-pyridinyl)phenyl]iridium, is primarily a photocatalyst . It facilitates the decarboxylative arylation of α-amino acids using visible light . This process is crucial in the conversion of biomass to drug pharmacophore .

Mode of Action

The interaction of this compound with its targets involves the absorption of visible light, which triggers the decarboxylative arylation process . This process involves the removal of a carboxyl group and the addition of an aryl group to α-amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the decarboxylation of α-amino acids . This process leads to the formation of arylated α-amino acids, which are important building blocks in the synthesis of various bioactive compounds .

Result of Action

The result of this compound action is the formation of arylated α-amino acids . These compounds are crucial in the synthesis of various bioactive compounds, contributing to the development of new drugs .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. It requires visible light to facilitate the decarboxylative arylation process

未来方向

生化分析

Biochemical Properties

Ir(p-F-ppy)3 plays a crucial role in biochemical reactions, particularly in the realm of photoredox catalysis. This compound interacts with a variety of enzymes and proteins, facilitating the decarboxylative arylation of α-amino acids using visible light . The interaction between this compound and these biomolecules is primarily based on its ability to absorb light and transfer energy, thereby initiating and accelerating chemical reactions. The compound’s excited state has a reduction potential of -2.14 V, making it a potent photoreducing agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, the compound’s ability to generate reactive oxygen species (ROS) upon light activation can induce oxidative stress, thereby impacting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of binding interactions with biomolecules. The compound’s photochemical properties enable it to act as a catalyst in various reactions, including enzyme inhibition and activation. For example, this compound can bind to specific enzymes, altering their conformation and activity. This binding interaction is often facilitated by the compound’s ability to absorb light and transfer energy to the enzyme, leading to changes in its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its photochemical activity can lead to gradual degradation over extended periods of light exposure. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively facilitate photoredox reactions without causing significant toxicity. At higher doses, this compound can induce adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial photochemical properties are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a photoredox catalyst. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can facilitate the decarboxylation of α-amino acids, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. For example, this compound can bind to certain membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it exerts its photochemical effects on mitochondrial enzymes and metabolic pathways. This localization is essential for understanding the compound’s overall impact on cellular function .

属性

IUPAC Name |

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBLNIAOTYJLBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21F3IrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)